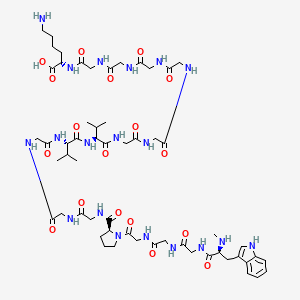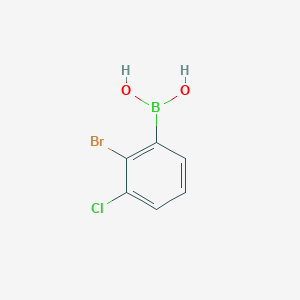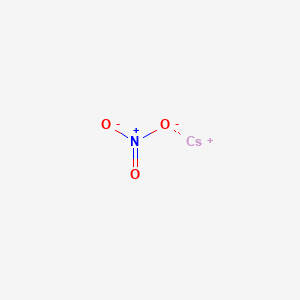
cesium;nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium nitrate, also known as cesium nitrate, is a chemical compound with the formula CsNO₃. It is an alkali metal nitrate and appears as a white crystalline solid. This compound is known for its use in pyrotechnic compositions, where it acts as a colorant and oxidizer. Cesium nitrate is also utilized in various scientific and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cesium nitrate can be synthesized through the reaction of cesium carbonate (Cs₂CO₃) with nitric acid (HNO₃). The reaction proceeds as follows:
Cs2CO3+2HNO3→2CsNO3+H2O+CO2
This reaction is typically carried out at room temperature, and the resulting cesium nitrate can be purified by recrystallization from water .
Industrial Production Methods
In industrial settings, cesium nitrate is often produced by reacting cesium chloride (CsCl) with silver nitrate (AgNO₃), resulting in the formation of cesium nitrate and silver chloride (AgCl) as a byproduct:
CsCl+AgNO3→CsNO3+AgCl
This method is advantageous due to the high purity of the cesium nitrate produced .
Analyse Chemischer Reaktionen
Types of Reactions
Cesium nitrate undergoes several types of chemical reactions, including:
- Upon gentle heating, cesium nitrate decomposes to form cesium nitrite (CsNO₂) and oxygen (O₂):
Decomposition: 2CsNO3→2CsNO2+O2
Oxidation: As an oxidizer, cesium nitrate can facilitate the oxidation of various organic and inorganic compounds.
Common Reagents and Conditions
Common reagents used in reactions with cesium nitrate include hydrogen peroxide (H₂O₂) for oxidation reactions and various acids for decomposition reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from reactions involving cesium nitrate include cesium nitrite, oxygen, and various oxidized organic and inorganic compounds. These products are often utilized in further chemical synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
Cesium nitrate has a wide range of scientific research applications, including:
Pyrotechnics: Used as a colorant and oxidizer in fireworks and flares.
Infrared Spectroscopy: Cesium nitrate prisms are used in infrared spectroscopy due to their unique optical properties.
X-ray Phosphors and Scintillation Counters: Utilized in the production of x-ray phosphors and scintillation counters for detecting radiation.
Petroleum Cracking: Acts as a catalyst in the petroleum cracking process.
Biomedical Applications: Used in the synthesis of various biomedical compounds and as a reagent in chemical research .
Wirkmechanismus
The mechanism of action of cesium nitrate primarily involves its role as an oxidizer. In pyrotechnic compositions, cesium nitrate releases oxygen upon decomposition, which supports the combustion of other materials. In chemical reactions, it facilitates the oxidation of substrates by providing a source of oxygen. The molecular targets and pathways involved in these processes depend on the specific reaction conditions and substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cesium nitrate can be compared with other alkali metal nitrates, such as:
- Lithium nitrate (LiNO₃)
- Sodium nitrate (NaNO₃)
- Potassium nitrate (KNO₃)
- Rubidium nitrate (RbNO₃)
Uniqueness
Cesium nitrate is unique among these compounds due to its higher molar mass and specific optical properties, which make it particularly useful in infrared spectroscopy and x-ray phosphors. Additionally, its role as a colorant in pyrotechnics is distinct due to the specific spectral lines emitted by cesium .
Eigenschaften
Molekularformel |
CsNO3 |
|---|---|
Molekulargewicht |
194.911 g/mol |
IUPAC-Name |
cesium;nitrate |
InChI |
InChI=1S/Cs.NO3/c;2-1(3)4/q+1;-1 |
InChI-Schlüssel |
NLSCHDZTHVNDCP-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B12510942.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B12510944.png)
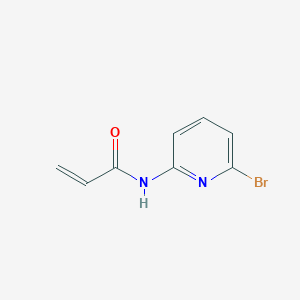
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510951.png)
![3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12510956.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoic acid hydrate](/img/structure/B12510957.png)
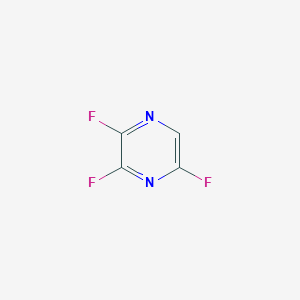
![2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12510968.png)
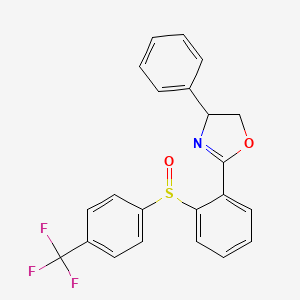
![(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B12510978.png)
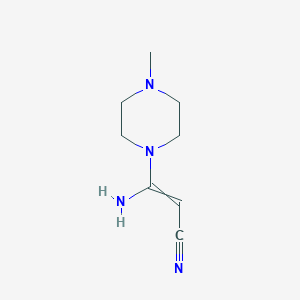
![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)
